3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
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Description
3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : Research has demonstrated various synthetic methodologies for creating chromen-2-one derivatives and related compounds. For example, Sosnovskikh et al. (2014) detailed the [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines and tetrahydro-1H-spiro[chromeno[2,3-c]pyrrol-9,5'-oxazolidine]-9a-carbonitriles, showcasing the chemical versatility of chromen-2-one structures in synthesizing complex organic compounds (Sosnovskikh et al., 2014).
Structural Characterization : The antimicrobial activities of various chromene molecules, including benzo[h]chromeno[2,3-d]pyrimidine and benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives, have been synthesized and structurally characterized. These studies have emphasized the potential biological applications of chromene derivatives, highlighting their relevance in medicinal chemistry (Okasha et al., 2016).
Potential Applications
Antimicrobial Activity : The synthesized chromene derivatives have been evaluated for their antimicrobial activity, with certain compounds showing promising antibacterial activities compared to reference antimicrobial agents. This suggests potential applications in developing new antimicrobial agents based on chromene structures (Okasha et al., 2016).
Molecular Docking Studies : Research involving the crystal structure analysis of specific chromene derivatives has also included antimicrobial activity assessments and molecular docking studies. These studies provide insights into the interaction mechanisms of chromene compounds with biological targets, indicating their potential for drug discovery and development (Okasha et al., 2022).
Properties
IUPAC Name |
8-methoxy-3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-14-4-2-3-11-9-13(17(23)25-15(11)14)16(22)20-7-5-12(10-20)21-8-6-18-19-21/h2-4,6,8-9,12H,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJJSZTMFTUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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